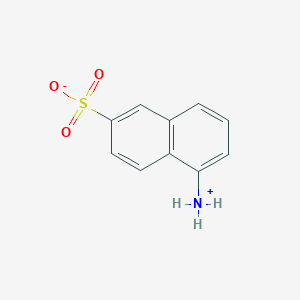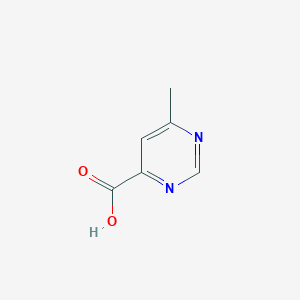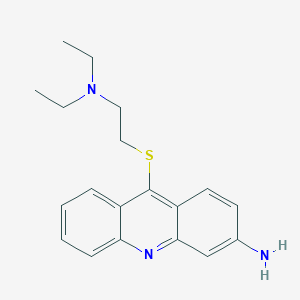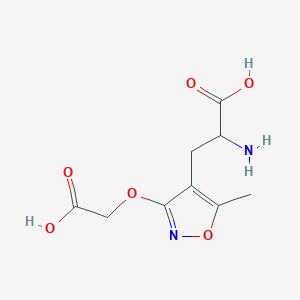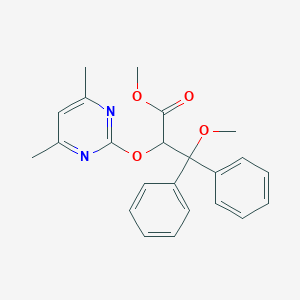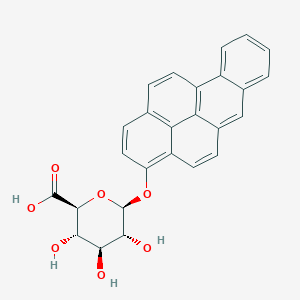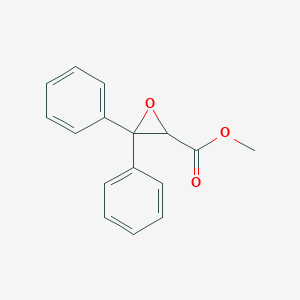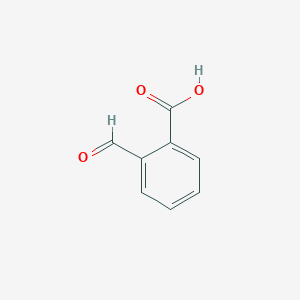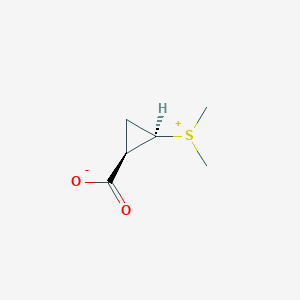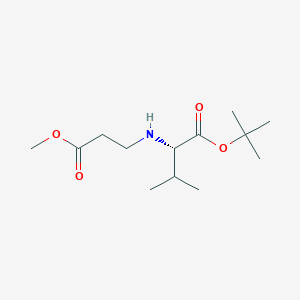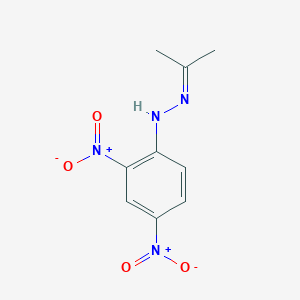
Aceton-2,4-Dinitrophenylhydrazon
Übersicht
Beschreibung
2-Propanone, (2,4-dinitrophenyl)hydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanone, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131450. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanone, (2,4-dinitrophenyl)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, (2,4-dinitrophenyl)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Aceton-2,4-Dinitrophenylhydrazon wird als analytisches Reagenz in verschiedenen chemischen Analysen verwendet. Es kann als Oxidationsprodukt der Reaktion von α-Pinen und Hydroxylradikalen erhalten werden. Diese Verbindung wird unter Verwendung von Techniken wie Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC) gekoppelt mit Massenspektrometrie (MS) bestimmt .
Biomedizinische Forschung
In der biomedizinischen Forschung hat diese Verbindung eine inhibitorische Aktivität gegenüber Sojabohnen-Lipoxygenase und renaler Prostaglandin-Synthetase gezeigt, was auf potenzielle Anwendungen bei der Untersuchung von Entzündungsprozessen und verwandten Krankheiten hindeutet .
Klinische Diagnostik
Eine analytische Methode unter Verwendung von HPLC und 2,4-Dinitrophenylhydrazin (einer verwandten Verbindung) als Derivatisierungsreagenz wurde für die quantitative Bestimmung von Aceton im menschlichen Blut entwickelt, die für klinische diagnostische Zwecke angewendet werden kann .
Tabakforschung
Diese Verbindung ist ein Derivat eines aliphatischen Ketons, das im Mainstream-Zigarettenrauch gefunden wird. Sein Vorhandensein und seine Konzentration können untersucht werden, um die chemische Zusammensetzung von Zigarettenrauch und seine potenziellen Auswirkungen auf die Gesundheit zu verstehen .
Fertilitätsstudien
This compound wurde als analytisches Reagenz bei der Erkennung der Fruchtbarkeit verwendet, obwohl in den Suchergebnissen keine spezifischen Details zu dieser Anwendung angegeben sind .
Wirkmechanismus
Target of Action
Acetone 2,4-dinitrophenylhydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone, primarily targets aldehydes and ketones . It is a derivative of dinitrophenylhydrazone (DNPH), which is known for its inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
Mode of Action
The compound operates through a nucleophilic addition-elimination reaction . Initially, the 2,4-dinitrophenylhydrazone adds across the carbon-oxygen double bond in the target molecule (the addition stage). This interaction results in an intermediate compound, which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
The biochemical pathway involved in this reaction is the addition-elimination reaction . The addition of 2,4-dinitrophenylhydrazone across the carbon-oxygen double bond of the target molecule, followed by the elimination of a water molecule, leads to the formation of a 2,4-dinitrophenylhydrazone .
Result of Action
The result of the action of Acetone 2,4-dinitrophenylhydrazone is the formation of a 2,4-dinitrophenylhydrazone . This reaction is used as a test for the presence of the carbon-oxygen double bond in aldehydes and ketones .
Biochemische Analyse
Biochemical Properties
It has been shown to exhibit inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
Molecular Mechanism
It is known to be involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Metabolic Pathways
The metabolic pathways involving Acetone 2,4-dinitrophenylhydrazone are not well characterized. It is known that acetone, a related compound, can be metabolized to form acetoacetic acid, β-hydroxybutyric acid, and glucose
Eigenschaften
IUPAC Name |
2,4-dinitro-N-(propan-2-ylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061788 | |
| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-89-1 | |
| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1567-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1567-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Acetone 2,4-dinitrophenylhydrazone?
A1: Acetone 2,4-dinitrophenylhydrazone (also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone) is a chemical compound formed by the reaction of acetone with 2,4-dinitrophenylhydrazine.
Q2: How does the structure of Acetone 2,4-dinitrophenylhydrazone influence its aggregation behavior?
A: Research has shown that Acetone 2,4-dinitrophenylhydrazone exists in two polymorphic forms: triclinic and monoclinic. []
- The monoclinic form (Z' = 2, space group P2(1)/n) exhibits two distinct molecular arrangements. One type forms dimers identical to the triclinic polymorph, while the other type arranges into C6 chains. []
Q3: What is known about the solubility of Acetone 2,4-dinitrophenylhydrazone?
A3: While specific solubility data for Acetone 2,4-dinitrophenylhydrazone is not provided in the abstracts, related information is available:
- Research on D-3-hydroxybutyrate dehydrogenase mentions that acetone 2,4-dinitrophenylhydrazone exhibits limited solubility (0.098mg/ml, 0.413mM) in 2.29M HCl solution, a condition where 2,4-dinitrophenylhydrazine shows maximum solubility. []
Q4: Has Acetone 2,4-dinitrophenylhydrazone been explored for any biological activity?
A: While the provided research doesn't directly investigate the biological activity of Acetone 2,4-dinitrophenylhydrazone, one study explored the use of a semi-synthetic analogue, SSi6, derived from []-gingerol using the acetone-2,4-dinitrophenylhydrazone reagent. [] This suggests that chemical modifications of natural compounds using reagents like acetone-2,4-dinitrophenylhydrazone could be a strategy for developing new molecules with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


